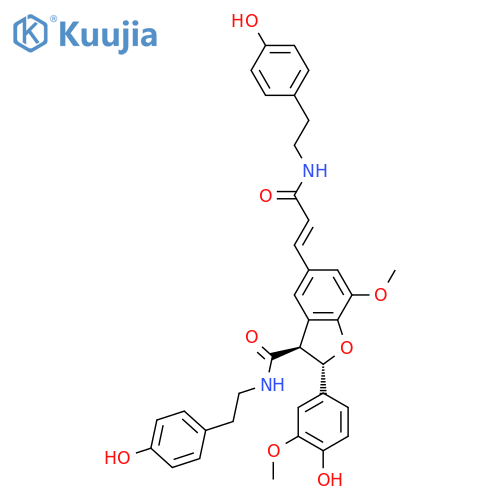

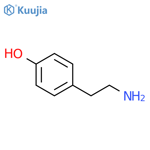

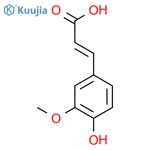

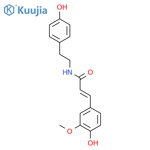

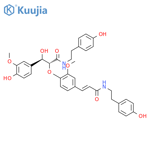

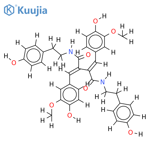

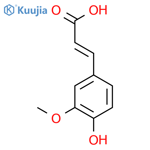

Comparative analysis of stilbene and benzofuran neolignan derivatives as acetylcholinesterase inhibitors with neuroprotective and anti-inflammatory activities

,

Bioorganic & Medicinal Chemistry Letters,

2019,

29(17),

2475-2479